![molecular formula C18H16FN3O4S2 B2987058 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide CAS No. 921558-08-9](/img/structure/B2987058.png)
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as sulfonamides, which are widely used in pharmaceuticals due to their ability to inhibit enzyme activity.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyridazine derivatives, including our compound of interest, have been shown to exhibit antimicrobial properties . The presence of the pyridazin-3-yl moiety contributes to this activity, making it a potential candidate for developing new antimicrobial agents. Research has indicated that modifications to the pyridazine ring can lead to compounds with significant efficacy against various bacterial and fungal pathogens.
Anticancer Potential
The structural features of pyridazinone derivatives are associated with anticancer activities . The ethylsulfonyl group attached to the pyridazine ring may interact with biological targets involved in cancer cell proliferation. This interaction can inhibit the growth of cancer cells, making it a valuable scaffold for anticancer drug design.
Cardiovascular Drug Design
Compounds with a pyridazinone core have been evaluated as potential cardiovascular drugs . They can act as vasodilators and adrenoceptor antagonists, which are beneficial in treating hypertension. The unique structure of our compound could be explored further for its antihypertensive effects and its role in cardiovascular therapeutics.
Anti-Inflammatory and Analgesic Effects
The pyridazine derivatives are known to possess anti-inflammatory and analgesic properties . This is particularly important in the development of new treatments for chronic inflammatory diseases and pain management. The compound’s ability to modulate inflammatory pathways could lead to novel anti-inflammatory agents.
Antidiabetic Activity
Research has suggested that pyridazinone derivatives can exhibit antidiabetic activity . The compound’s interaction with biological targets involved in glucose metabolism could make it a promising candidate for antidiabetic drug development, potentially aiding in the treatment of diabetes mellitus.
Neurological Disorder Treatment
Pyridazinone-based compounds have shown promise in treating neurological disorders . Their ability to modulate neurotransmitter systems could lead to new therapeutic options for conditions such as epilepsy, anxiety, and depression. The compound’s influence on neurological pathways warrants further investigation in this field.
Propriétés
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-2-27(23,24)18-11-10-17(20-21-18)13-6-8-15(9-7-13)22-28(25,26)16-5-3-4-14(19)12-16/h3-12,22H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLLFHDHVFMRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-fluorobenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.